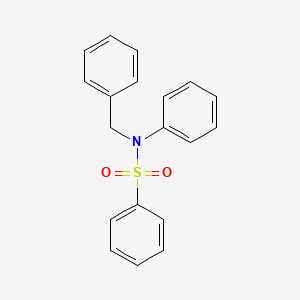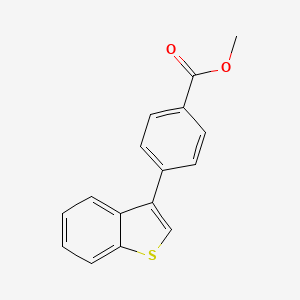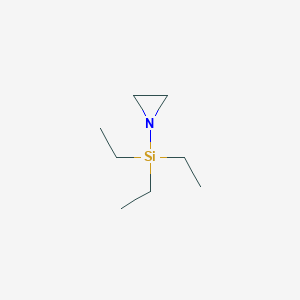
Aziridine, 1-(triethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1-(triethylsilyl)- is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the triethylsilyl group enhances the stability and reactivity of the aziridine ring, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aziridine, 1-(triethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of aziridine with triethylsilyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of aziridine, 1-(triethylsilyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 1-(triethylsilyl)- undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of a wide range of products .
Common Reagents and Conditions
Nucleophilic Ring-Opening Reactions: These reactions often involve nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidation of aziridine, 1-(triethylsilyl)- can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Substitution Reactions: Substitution reactions involve the replacement of the triethylsilyl group with other functional groups.
Major Products Formed
The major products formed from the reactions of aziridine, 1-(triethylsilyl)- include a variety of amines, alcohols, and other nitrogen-containing compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Aziridine, 1-(triethylsilyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Aziridine, 1-(triethylsilyl)- and its derivatives have shown promise in the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, aziridine compounds are used in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of aziridine, 1-(triethylsilyl)- involves its ability to undergo nucleophilic ring-opening reactions. The strained three-membered ring is highly reactive towards nucleophiles, leading to the formation of various products. This reactivity is exploited in synthetic chemistry to create complex molecules with desired functionalities .
Vergleich Mit ähnlichen Verbindungen
Aziridine, 1-(triethylsilyl)- can be compared with other similar compounds such as:
Oxirane (Epoxide): Aziridine is similar to oxirane, but the presence of nitrogen in aziridine makes it more nucleophilic and reactive towards electrophiles.
The uniqueness of aziridine, 1-(triethylsilyl)- lies in its high reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
15000-97-2 |
|---|---|
Molekularformel |
C8H19NSi |
Molekulargewicht |
157.33 g/mol |
IUPAC-Name |
aziridin-1-yl(triethyl)silane |
InChI |
InChI=1S/C8H19NSi/c1-4-10(5-2,6-3)9-7-8-9/h4-8H2,1-3H3 |
InChI-Schlüssel |
RHZOSOUAKXHQAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)N1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
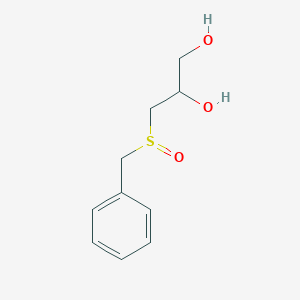

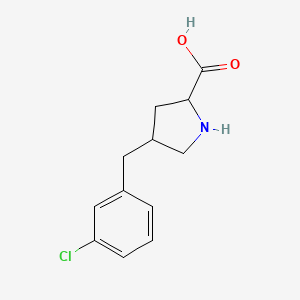
![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)


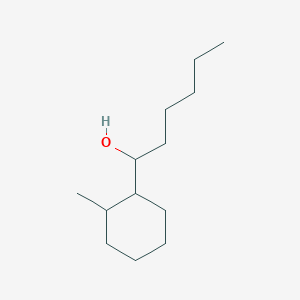

![2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid](/img/structure/B13998812.png)

